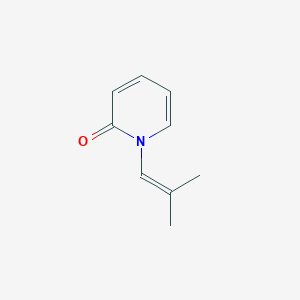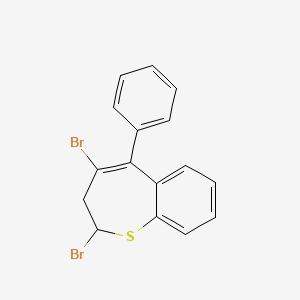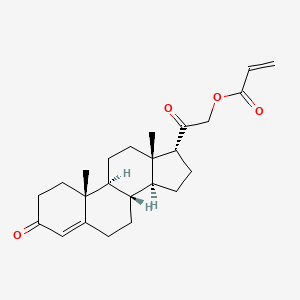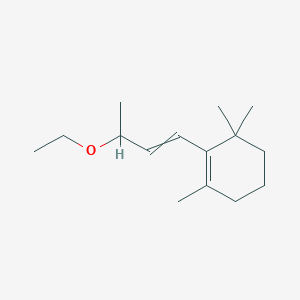
Cyclohexene, 2-(3-ethoxy-1-buten-1-yl)-1,3,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene is an organic compound with a complex structure that includes a cyclohexene ring substituted with an ethoxybutenyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene typically involves multiple steps. One common method includes the alkylation of 1,3,3-trimethylcyclohexene with 3-ethoxybuten-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxybutenyl group, where nucleophiles such as halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Sodium iodide in acetone for halide substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethoxybutenyl group can undergo metabolic transformations, producing active metabolites that contribute to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methylbuten-1-yl)-1,3,3-trimethylcyclohexene
- 2-(3-Buten-1-yl)-1,3,3-trimethylcyclohexene
- 2-(3-Ethoxybuten-1-yl)-1,3,3-dimethylcyclohexene
Uniqueness
2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene is unique due to the presence of the ethoxybutenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the ethoxy group or have different substituents on the cyclohexene ring.
Propiedades
Número CAS |
65416-26-4 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-(3-ethoxybut-1-enyl)-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C15H26O/c1-6-16-13(3)9-10-14-12(2)8-7-11-15(14,4)5/h9-10,13H,6-8,11H2,1-5H3 |
Clave InChI |
BLSRPKXPUSFJDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C=CC1=C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


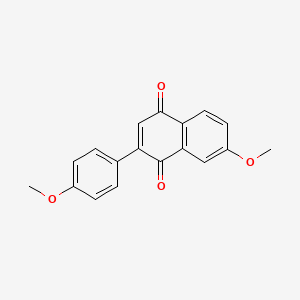
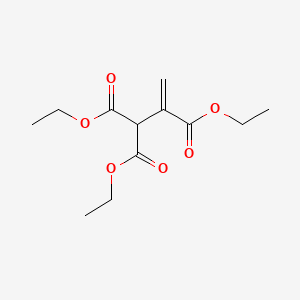

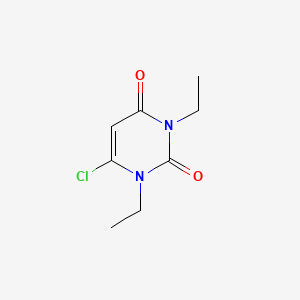
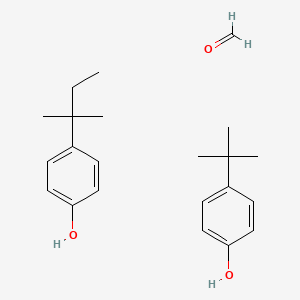
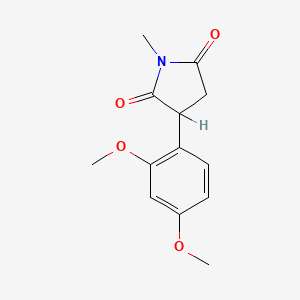
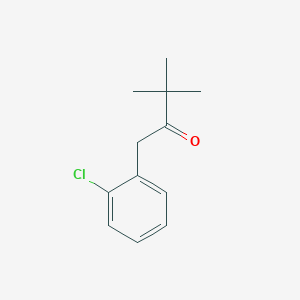
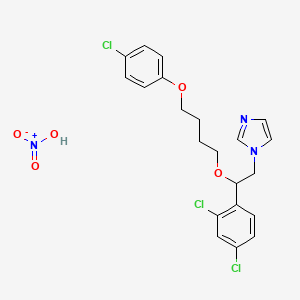
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)

